Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
Description
Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate is a halogenated heterocyclic compound featuring a fused imidazothiazole core with a bromine substituent at position 2 and a methyl ester group at position 4.
Properties
IUPAC Name |
methyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-10-3-5(8)13-7(10)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJNBFLRKWTSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(SC2=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in the presence of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed with or without a base catalyst, although the use of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[2,1-b]thiazole derivatives with different functional groups .
Scientific Research Applications
Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Derivatives
Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate (CAS 80353-98-6)
- Structural Difference : Ethyl ester substituent instead of methyl.
- Impact : Higher lipophilicity due to the longer alkyl chain, affecting solubility and pharmacokinetics.
- Synthesis : Prepared via bromination of ethyl imidazo[2,1-b]thiazole-6-carboxylate precursors .
- Applications : Used as a research compound in drug discovery, with handling protocols emphasizing storage at -20°C to -80°C to prevent degradation .
Methyl Imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9)
Table 1: Key Properties of Ester Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate | Not Provided | C₇H₅BrN₂O₂S | 261.07 | 2-Br, 6-COOCH₃ |
| Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate | 80353-98-6 | C₈H₇BrN₂O₂S | 275.12 | 2-Br, 6-COOCH₂CH₃ |
| Methyl imidazo[2,1-b]thiazole-6-carboxylate | 53572-99-9 | C₇H₆N₂O₂S | 193.20 | 6-COOCH₃ |
Carboxylic Acid Derivatives
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic Acid (CAS 80354-00-3)
Halogen-Substituted Analogs
6-Chloroimidazo[2,1-b]thiazole Derivatives
- Structural Difference : Chlorine replaces bromine at position 2.
- Impact : Reduced steric bulk and electronegativity compared to bromine, altering electronic effects and reaction kinetics in cross-coupling reactions .
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6)
- Structural Difference : Methyl group at position 6 instead of a carboxylate.
Fused-Ring and Heterocyclic Variants
Benzo-[d]-imidazo[2,1-b]-thiazole Derivatives
- Structural Difference : Fused benzene ring increases aromaticity.
- Impact : Enhanced planarity and π-π stacking interactions, improving binding affinity to biological targets like enzymes .
Thiadiazole-Containing Analogs (e.g., Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, CAS 1250997-71-7)
- Structural Difference : Thiadiazole ring replaces thiazole.
- Impact : Increased electron deficiency, altering reactivity in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
